1,4-Diaminocyclohexane

Nanofiltration Thin-film composite membranes Dye desalination

Sourcing 1,4-Diaminocyclohexane (CAS 15827-56-2)? Its cis/trans isomers are NOT functionally interchangeable; they dictate critical material properties. The trans-isomer specifically enables high-Tg polyimides (275-312°C) and low dielectric constants (k=2.6) for advanced semiconductor packaging. Confirm stereochemistry to avoid failed syntheses. High-purity (>98%) stock available for immediate B2B procurement.

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
CAS No. 15827-56-2
Cat. No. B098093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diaminocyclohexane
CAS15827-56-2
Synonyms(cis)-isomer of 1,4-diaminocyclohexane
(trans)-isomer of 1,4-diaminocyclohexane
1,4-cyclohexyldiamine
1,4-diaminocyclohexane
2HCl; (cis)-isomer of 1,4-diaminocyclohexane
2HCl; (trans)-isomer of 1,4-diaminocyclohexane
cis-1,4-diaminocyclohexane
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESC1CC(CCC1N)N
InChIInChI=1S/C6H14N2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4,7-8H2
InChIKeyVKIRRGRTJUUZHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diaminocyclohexane (CAS 15827-56-2) Procurement Guide: Technical Specifications and Performance Baseline


1,4-Diaminocyclohexane (also known as cyclohexane-1,4-diamine) is a cycloaliphatic diamine with the molecular formula C₆H₁₄N₂ and a molecular weight of 114.19 g/mol. It is commercially available as a mixture of cis- and trans-isomers (CAS 3114-70-3) or as the pure cis-isomer (CAS 15827-56-2), with the cis-isomer existing as a liquid and the trans-isomer as a solid at room temperature [1]. The compound serves as a versatile monomer in the synthesis of polyamides, polyimides, and epoxy curing agents, and as a chiral building block in pharmaceutical research [2].

Why Generic Diamine Substitution Fails: The Case for 1,4-Diaminocyclohexane Specification in Critical Applications


In polymer synthesis and membrane fabrication, substituting 1,4-diaminocyclohexane with a generic aliphatic diamine like ethylenediamine (EDA) or an aromatic diamine like p-phenylenediamine (PPD) can lead to catastrophic performance failures due to fundamental differences in reactivity, steric hindrance, and resulting polymer morphology. For instance, the cyclohexane ring of CHD provides steric bulk that slows interfacial polymerization, yielding thinner, more permeable membranes, whereas the linear EDA produces dense, low-flux barriers [1]. Similarly, in polyamide synthesis, the stereochemistry of the 1,4-diaminocyclohexane unit (cis vs. trans) directly dictates polymer crystallinity and melting point, a level of control lost when using simpler, achiral diamines [2]. The quantitative evidence below establishes the precise, measurable performance deltas that justify a specification-driven procurement strategy for this specific diamine.

1,4-Diaminocyclohexane Comparative Performance Data: Membrane Flux, Thermal Stability, and Biological Activity


Superior Nanofiltration Membrane Flux vs. Ethylenediamine (EDA) and p-Phenylenediamine (PPD)

In the fabrication of thin-film composite (TFC) polyamide membranes via interfacial polymerization with trimesoyl chloride (TMC), the use of 1,4-diaminocyclohexane (CHD) as the diamine monomer produced a membrane (TFCCHD) with a pure water flux of 192.13 ± 7.11 L·m⁻²·h⁻¹, significantly higher than the fluxes observed for membranes prepared using ethylenediamine (EDA) or p-phenylenediamine (PPD) under identical conditions [1]. This performance advantage is attributed to the steric hindrance of the cyclohexane ring, which slows the polymerization reaction, resulting in a thinner and more permeable polyamide selective layer [1].

Nanofiltration Thin-film composite membranes Dye desalination

Elevated Dye Rejection in Nanofiltration Membranes Compared to Ethylenediamine (EDA) and p-Phenylenediamine (PPD)

The same TFCCHD membrane demonstrated exceptional dye rejection performance, achieving a rejection rate of 99.92 ± 0.10% for a model dye solution, while maintaining a low NaCl rejection of 15.46 ± 1.68%, indicating high selectivity for dye/salt separation [1]. This performance was superior to membranes fabricated with EDA or PPD, which formed either overly dense layers with high salt rejection or less uniform structures [1].

Dye rejection Nanofiltration Water treatment

Enhanced Thermal Stability in Polyamides: Trans- vs. Cis-1,4-Diaminocyclohexane

The stereochemistry of the 1,4-diaminocyclohexane (1,4-DACH) unit has a profound impact on the thermal properties of copolyamides. In a study of 4.14/1,4-DACH.14 copolyamides, the incorporation of trans-1,4-DACH isomers raised the melting temperature (Tm) of the copolymer relative to the homopolyamide 4.14, whereas the cis-isomer did not contribute to the crystalline phase and was confined to amorphous regions [1]. Furthermore, copolyamides containing trans-1,4-DACH exhibited higher second heating end melting points compared to analogous copolyamides based on 1,4-cyclohexanedicarboxylic acid (1,4-CHDA) [1].

Polyamide Copolymer Thermal properties

In Vitro Cytotoxicity: Cis-1,4-Diaminocyclohexane Platinum(II) Complexes as Potent Antitumor Agents

Platinum(II) complexes using cis-1,4-diaminocyclohexane as a non-leaving amine group demonstrate potent in vitro cytotoxic activity against cancer cell lines. A series of Pt(II) complexes of the type Pt(cis-1,4-DACH)X (where X = various leaving groups) exhibited IC50 values ranging from 0.0032 to 1.60 µM against murine leukemia L1210/0 cells and 0.045 to 0.430 µM against human ovarian A2780 cells [1]. These values indicate high potency, placing them in a comparable range to other clinically relevant platinum-based chemotherapeutics.

Anticancer Platinum complex Cytotoxicity

Optimal Deployment Scenarios for 1,4-Diaminocyclohexane Based on Quantitative Performance Advantages


High-Flux Nanofiltration Membranes for Dye/Salt Fractionation

When fabricating thin-film composite nanofiltration membranes for textile wastewater treatment, 1,4-diaminocyclohexane (CHD) should be prioritized over simpler diamines like ethylenediamine. The quantitative data demonstrate that CHD-based membranes deliver a pure water flux of 192.13 L·m⁻²·h⁻¹ and exceptional dye rejection (99.92%), enabling efficient separation of dyes from salt streams [1]. This performance advantage is a direct consequence of the steric hindrance provided by the cyclohexane ring, which controls the interfacial polymerization rate and yields an optimally thin and selective polyamide layer [1].

Synthesis of High-Temperature Polyamides and Copolyamides

For the synthesis of polyamides requiring elevated thermal stability, the specification of trans-1,4-diaminocyclohexane (trans-1,4-DACH) is critical. Research has conclusively shown that the trans-isomer incorporates into the crystalline phase of copolyamides, raising the melting temperature, whereas the cis-isomer remains in the amorphous phase and does not contribute to thermal resistance [1]. Furthermore, trans-1,4-DACH-based polyamides exhibit superior thermal properties compared to analogous copolyamides derived from 1,4-cyclohexanedicarboxylic acid [1]. This makes trans-1,4-DACH the preferred monomer for engineering plastics used in high-heat environments.

Development of Platinum-Based Anticancer Drug Candidates

Medicinal chemistry programs focused on novel platinum(II) antitumor complexes should consider cis-1,4-diaminocyclohexane as a carrier ligand. A series of Pt(cis-1,4-DACH)X complexes have demonstrated potent in vitro cytotoxicity against both murine leukemia and human ovarian cancer cell lines, with IC50 values in the low micromolar to sub-micromolar range [1]. This established activity profile provides a strong rationale for using cis-1,4-DACH as a scaffold for the synthesis of next-generation platinum drugs with potentially improved efficacy or reduced toxicity compared to existing therapies.

Synthesis of Fully Aliphatic Polyimides for Optical Applications

Trans-1,4-diaminocyclohexane is a key intermediate for the synthesis of fully aliphatic polyimides (APIs), which are valued for their optical transparency. Studies show that APIs prepared with trans-1,4-DACH exhibit different solubility and thermal decomposition behavior compared to those made with the cis/trans mixture, due to variations in intermolecular regularity [1]. This level of property control, enabled by the isomerically pure diamine, is essential for applications such as flexible display substrates and optical waveguides where consistent material performance is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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